

# Assessing the clinical and microbiological eradication rates of omadacycline compared to other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Omadacycline tosylate |           |
| Cat. No.:            | B609742               | Get Quote |

# Omadacycline: A Comparative Analysis of Clinical and Microbiological Efficacy

A comprehensive review of omadacycline's performance against other antibiotics in treating acute bacterial infections, supported by clinical trial data and detailed experimental methodologies.

Omadacycline, a novel aminomethylcycline antibiotic, has demonstrated non-inferiority to standard-of-care antibiotics in the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP). This guide provides a detailed comparison of its clinical and microbiological eradication rates with those of other antibiotics, based on data from pivotal Phase III clinical trials and subsequent meta-analyses.

#### **Clinical Efficacy: A Synthesis of Key Clinical Trials**

Omadacycline has been rigorously evaluated in several large-scale clinical trials, primarily against linezolid for ABSSSI and moxifloxacin for CABP. The collective evidence from these studies indicates that omadacycline is an effective and generally well-tolerated treatment option.[1]

A meta-analysis of seven randomized controlled trials (RCTs) involving 2841 patients with acute bacterial infections found that the clinical cure rate of omadacycline was similar to that of



comparator antibiotics.[2][3] Similarly, the microbiological eradication rate of omadacycline was comparable to other antibiotics in the treatment of these infections.[2][3][4]

## Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

The OASIS (Omadacycline in Acute Skin and Skin Structure Infections Study) program, consisting of two Phase III trials (OASIS-1 and OASIS-2), compared the efficacy of omadacycline with linezolid.[5][6] An integrated analysis of these studies, which included 691 patients treated with omadacycline and 689 with linezolid, demonstrated that omadacycline was non-inferior to linezolid.[5][6] The primary endpoint of early clinical response (ECR) was met, with 86.2% of omadacycline-treated patients achieving this outcome compared to 83.9% of those on linezolid.[5][6] Clinical responses were consistent across various infection types, including wound infections, cellulitis/erysipelas, and major abscesses.[5][7]

#### **Community-Acquired Bacterial Pneumonia (CABP)**

In the OPTIC (Omadacycline for Pneumonia Treatment in the Community) study, a Phase III trial involving 774 adult patients, once-daily intravenous (IV) to oral omadacycline was compared with IV to oral moxifloxacin for the treatment of CABP.[8] The results showed that omadacycline was non-inferior to moxifloxacin.[1][9] The early clinical response rate was 81.1% for omadacycline and 82.7% for moxifloxacin.[1] At the post-treatment evaluation, the clinical success rates were 87.6% for omadacycline and 85.1% for moxifloxacin.[1] A subsequent Phase 3 study, OPTIC-2, involving 670 patients with moderate to severe CABP, further confirmed these findings, with ECR rates of 89.6% for omadacycline and 87.7% for moxifloxacin.[10]

#### **Microbiological Eradication Rates**

Omadacycline has demonstrated a broad spectrum of activity against common pathogens in both ABSSSI and CABP, including resistant strains.

In a pooled analysis, the microbiological eradication rate of omadacycline was found to be similar to that of comparator antibiotics for acute bacterial infections.[2] Specifically, no statistically significant differences were observed in eradication rates for infections caused by Staphylococcus aureus (including MRSA and MSSA) and Enterococcus faecalis.[2][4]



For CABP, omadacycline showed similar clinical success rates to moxifloxacin against identified pathogens.[11][12] This includes activity against Streptococcus pneumoniae, atypical pathogens, and Gram-negative bacteria.[12]

### **Data Summary Tables**

Table 1: Clinical Efficacy of Omadacycline vs. Linezolid in ABSSSI (OASIS Integrated Analysis)

| Endpoint                                              | Omadacycline | Linezolid | Treatment<br>Difference (95% CI) |
|-------------------------------------------------------|--------------|-----------|----------------------------------|
| Early Clinical<br>Response (ECR)                      | 86.2%        | 83.9%     | 2.3 (-1.5 to 6.2)[5][6]          |
| Investigator-Assessed Clinical Response at PTE (mITT) | 86.1%        | 83.6%     | 2.5 (-3.2 to 8.2)[1]             |

Table 2: Clinical Efficacy of Omadacycline vs. Moxifloxacin in CABP (OPTIC Study)

| Endpoint                                                   | Omadacycline | Moxifloxacin | Treatment Difference (95% CI) |
|------------------------------------------------------------|--------------|--------------|-------------------------------|
| Early Clinical<br>Response (ECR) (ITT)                     | 81.1%        | 82.7%        | -1.6 (-7.1 to 3.8)[1]         |
| Investigator-Assessed<br>Clinical Response at<br>PTE (ITT) | 87.6%        | 85.1%        | 2.5 (-2.4 to 7.4)[1]          |

Table 3: Microbiological Eradication Rates of Omadacycline vs. Comparators for Specific Pathogens (Pooled Analysis)



| Pathogen              | Omadacycline<br>(Odds Ratio) | Comparator (Odds<br>Ratio) | 95% Confidence<br>Interval |
|-----------------------|------------------------------|----------------------------|----------------------------|
| Staphylococcus aureus | 1.14                         | 1.00                       | 0.80, 1.63[2]              |
| MRSA                  | 1.28                         | 1.00                       | 0.73, 2.24[2]              |
| MSSA                  | 1.12                         | 1.00                       | 0.69, 1.81[2]              |
| Enterococcus faecalis | 2.47                         | 1.00                       | 0.36, 16.97[2]             |

### **Experimental Protocols**

The clinical trials cited in this guide followed rigorous, double-blind, randomized, non-inferiority designs.

#### **OASIS Program (ABSSSI)**

- OASIS-1: A global, multicenter, randomized, double-blind, double-dummy study.[5]
  - Patient Population: Adults with ABSSSI (wound infection, cellulitis/erysipelas, or major abscess).[5]
  - Intervention: Intravenous (IV) omadacycline or IV linezolid, with an option to transition to oral formulations after day 3 based on clinical improvement.[5]
  - Primary Endpoint: Early clinical response (ECR) at 48 to 72 hours, defined as a ≥20% reduction in lesion size without rescue antibacterial therapy.[7][13]
- OASIS-2: A US-only, oral-only study comparing omadacycline to linezolid.[5][6]
  - Patient Population: Adults with ABSSSI known or suspected to be caused by a Grampositive pathogen.[14]
  - Intervention: Oral omadacycline or oral linezolid for 7-14 days.[13]

#### **OPTIC Program (CABP)**



- OPTIC Study: A global, randomized, double-blind, active-controlled, multi-center Phase III trial.[8]
  - Patient Population: Adult patients with community-acquired bacterial pneumonia.
  - Intervention: Once-daily, IV-to-oral omadacycline compared to IV-to-oral moxifloxacin for 7-14 days.[1][11]
  - Primary Endpoint: Early clinical response (ECR) at 72 to 120 hours, defined as survival
    with improvement in at least two of four key symptoms (cough, sputum production,
    pleuritic chest pain, and dyspnea) without worsening of any symptom.[1]
- OPTIC-2 Study: A global, Phase 3 clinical study.[10]
  - Patient Population: Adults with moderate to severe CABP.[10]
  - Intervention: Once-daily, IV-to-oral omadacycline compared to IV-to-oral moxifloxacin.[10]
  - Primary Endpoint: Statistical non-inferiority in the intent-to-treat (ITT) population at the early clinical response (ECR) timepoint (72-120 hours after initiation of therapy).[10]

#### **Visualizing the Research Workflow**

The following diagrams illustrate the logical flow of the clinical trial process for evaluating omadacycline.





Click to download full resolution via product page

Caption: Generalized workflow of the Phase III clinical trials for omadacycline.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]
- 2. Omadacycline for treatment of acute bacterial infections: a meta-analysis of phase II/III trials PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omadacycline for treatment of acute bacterial infections: a meta-analysis of phase II/III trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Omadacycline for Acute Bacterial Skin and Skin Structure Infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omadacycline for Acute Bacterial Skin and Skin Structure Infections: Integrated Analysis of Randomized Clinical Trials Conference Correspondent [conference-correspondent.com]
- 8. Paratek's Phase III trial of omadacycline shows positive outcome in CABP treatment Clinical Trials Arena [clinicaltrialsarena.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Omadacycline found promising for treatment of moderate to severe community-acquired bacterial pneumonia in phase 3 trial [medicaldialogues.in]
- 11. Omadacycline vs moxifloxacin in adults with community-acquired bacterial pneumonia PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Omadacycline Enters the Ring: A New Antimicrobial Contender PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved Quality of Life in Adults with Acute Bacterial Skin and Skin Structure Infections with Omadacycline or Linezolid Therapy [ahdbonline.com]
- To cite this document: BenchChem. [Assessing the clinical and microbiological eradication rates of omadacycline compared to other antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609742#assessing-the-clinical-and-microbiological-eradication-rates-of-omadacycline-compared-to-other-antibiotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com